molecular formula C5H5ClN2O B1288705 2-Amino-4-chloropyridin-3-ol CAS No. 1003710-73-3

2-Amino-4-chloropyridin-3-ol

Cat. No. B1288705
CAS RN: 1003710-73-3
M. Wt: 144.56 g/mol
InChI Key: CJHRCOXWTYBLLM-UHFFFAOYSA-N
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Description

2-Amino-4-chloropyridin-3-ol, also known as 2-Amino-3-chloropyridine or 3-Chloropyridin-2-amine, is an organic compound belonging to the class of pyridines. It is a colorless, odorless, and slightly acidic solid. It is soluble in water and ethanol and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a starting material in the production of other pyridine derivatives.

Scientific Research Applications

Anti-Inflammatory Drug Development

2-Amino-4-chloropyridin-3-ol: serves as a precursor in synthesizing pyrimidine derivatives, which have shown significant anti-inflammatory properties . These compounds inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α, suggesting potential for the development of new anti-inflammatory drugs with minimal toxicity.

Biomedical Research

This compound is involved in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , which are studied for their biomedical applications . The diverse substitution patterns at various positions on the pyrazolopyridine structure allow for the creation of novel compounds with potential biological activity.

Organic Synthesis and Crystal Growth

2-Amino-4-chloropyridin-3-ol: is used in organic synthesis to create adduct compounds like 2-amino-5-nitropyridine 4-chlorobenzoic acid . These adducts can be grown as optically transparent single crystals, which are valuable for various optical applications .

Pharmacological Effects

The structural similarity of pyrimidine derivatives to natural nucleotides makes them candidates for a range of pharmacological effects. They can exhibit antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities, which are crucial in drug discovery and development processes .

Structure-Activity Relationship (SAR) Studies

Researchers utilize 2-Amino-4-chloropyridin-3-ol to explore the structure-activity relationships of pyrimidine compounds. Detailed SAR analysis provides insights into the synthesis of novel analogs with enhanced activities and reduced side effects .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their close resemblance to purine bases like adenine and guanine. This resemblance opens up possibilities for designing drugs that can interact with biological systems in a similar way to these natural bases .

properties

IUPAC Name

2-amino-4-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHRCOXWTYBLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613865
Record name 2-Amino-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003710-73-3
Record name 2-Amino-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chloropyridin-3-ol
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Synthesis routes and methods

Procedure details

The reaction of 4-chloro-2-nitraminopyridine with concentrated sulfuric acid at 40° gives, according to Example I-2, 2-amino-4-chloro-3-nitropyridine. The procedure of Example I-2 is then followed with this intermediate to give 2-amino-4-chloro- 3-pyridinol.
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